3-甲基庚酸

描述

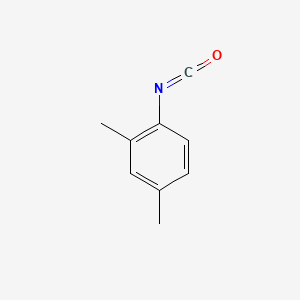

3-Methylheptanoic acid is a branched-chain fatty acid that is of interest in various fields of chemistry and biochemistry. It is a structural component in the synthesis of certain complex molecules, including amino acids and pheromones, and is also a metabolite in various biological processes.

Synthesis Analysis

Several studies have focused on the synthesis of 3-methylheptanoic acid and its derivatives. For instance, the synthesis of both (R) and (S) enantiomers of 3-methylheptanoic acid has been achieved starting from chiral methyl molecules derived from (R)-4-methyl-delta-valerolactone, indicating the potential for producing a wide variety of chiral 3-methyl alkanoic acids . Another study demonstrated the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, which involved several steps including protection, nucleophilic substitution, and stereoselective reduction . Additionally, chiral 3-methyl-heptanoic acid has been synthesized from optically active citronellol, suggesting a general approach for the synthesis of chiral 3-methyl-alkanoic acids .

Molecular Structure Analysis

The molecular structure of 3-methylheptanoic acid and its derivatives is crucial for their biological activity and chemical properties. The synthesis of threo-3-hydroxy-4-amino acids, which are related to 3-methylheptanoic acid, involves stereoselective methods that yield specific optical isomers . The preparation of enantiomers of threo-2-amino-3-methylhexanoic acid, which can be converted to optically active forms of threo-4-methylheptan-3-ol, further illustrates the importance of molecular structure in the synthesis of biologically active compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-methylheptanoic acid and its analogs is diverse. For example, the lactonization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog has been studied, resulting in the formation of corresponding δ-lactones, which are significant in biogenetic reactions . The synthesis of various stereoisomers of methylesters of related compounds also demonstrates the versatility of 3-methylheptanoic acid derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methylheptanoic acid are influenced by its structure and the presence of functional groups. The metabolism of 3-methylheptane, which is structurally related to 3-methylheptanoic acid, in male Fischer rats has been studied, revealing a variety of urinary metabolites and providing insights into the compound's biotransformation and physical properties . Additionally, the study of human metabolism of 2-ethylhexanoic acid, a known metabolite of phthalates, has identified 3-oxo-2-ethylhexanoic acid as a major urinary metabolite, which is structurally similar to 3-methylheptanoic acid, indicating the role of beta-oxidation in its catabolism .

科学研究应用

合成改进

对3-甲基庚酸的合成方法已经取得了显著的改进。例如,李伟(2010年)通过将巴豆酸与丁基醇反应,改进了合成方法,得到了高纯度的最终产物3-甲基庚酸。这种新颖方法是通过1H NMR和IR技术进行表征(Li Wei, 2010)。

手性分子合成

张顺吉等人(2015年)开发了一种方法,从手性甲基分子出发合成(R)-和(S)-3-甲基庚酸。这种方法适用于各种手性3-甲基烷酸,展示了该化合物在合成手性分子方面的多功能性(Zhang等,2015年)。

代谢研究

3-甲基庚烷(一种相关化合物)的代谢在344 Fischer大鼠雄性中得到了广泛研究,由M. Serve等人(1993年)进行。这项研究为了解与3-甲基庚酸相关化合物的代谢途径和尿液代谢产物提供了宝贵的见解(Serve et al., 1993)。

化合物合成和应用

多项研究集中在合成3-甲基庚酸及其衍生物以用于各种应用。例如,J. Munch‐Petersen(2003年)详细介绍了中间产物如丁基3-甲基庚酸酯和最终产物3-甲基庚酸的合成(Munch‐Petersen,2003年)。

相关化合物的人体代谢

Dana Stingel等人(2007年)研究了2-乙基己酸在人体中的代谢,这是邻苯二甲酸酯的已知代谢产物,与3-甲基庚酸密切相关。他们的研究结果有助于了解类似化合物在人体中的代谢(Stingel et al., 2007)。

安全和危害

When handling 3-Methylheptanoic acid, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

未来方向

属性

IUPAC Name |

3-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

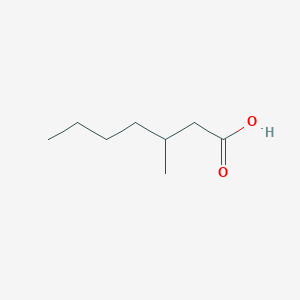

CCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972894 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylheptanoic acid | |

CAS RN |

57403-74-4 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![5-[(3,4-Difluorophenyl)methylidene]thieno[2,3-b]thiopyran-4-one](/img/structure/B1309082.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)